molecular formula C9H15NO2 B15096251 2-{[1-(5-Methylfuran-2-yl)ethyl]amino}ethan-1-ol

2-{[1-(5-Methylfuran-2-yl)ethyl]amino}ethan-1-ol

Cat. No.: B15096251
M. Wt: 169.22 g/mol
InChI Key: YYSAPFYGIBTHCK-UHFFFAOYSA-N
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Description

2-{[1-(5-Methylfuran-2-yl)ethyl]amino}ethan-1-ol is an organic compound with the molecular formula C9H15NO2 It is characterized by the presence of a furan ring, an amino group, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(5-Methylfuran-2-yl)ethyl]amino}ethan-1-ol typically involves the reaction of 5-methylfurfural with ethylamine, followed by reduction and subsequent functional group transformations. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-pressure hydrogenation and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(5-Methylfuran-2-yl)ethyl]amino}ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of Pd/C is a typical reducing agent.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding primary or secondary amines.

    Substitution: Halogenated or esterified derivatives.

Scientific Research Applications

2-{[1-(5-Methylfuran-2-yl)ethyl]amino}ethan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-{[1-(5-Methylfuran-2-yl)ethyl]amino}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and amino group play crucial roles in binding to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(5-Methylfuran-2-yl)ethyl]amino}butan-1-ol
  • ®-2-Amino-2-(5-methylfuran-2-yl)ethanol
  • 2-(2-{[1-(5-Methylfuran-2-yl)ethyl]amino}ethoxy)ethan-1-ol

Uniqueness

Compared to similar compounds, 2-{[1-(5-Methylfuran-2-yl)ethyl]amino}ethan-1-ol is unique due to its specific structural features, such as the ethanol moiety and the position of the amino group. These characteristics confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

2-[1-(5-methylfuran-2-yl)ethylamino]ethanol

InChI

InChI=1S/C9H15NO2/c1-7-3-4-9(12-7)8(2)10-5-6-11/h3-4,8,10-11H,5-6H2,1-2H3

InChI Key

YYSAPFYGIBTHCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C)NCCO

Origin of Product

United States

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